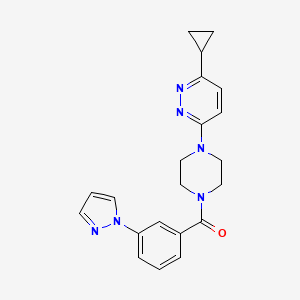

(3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c28-21(17-3-1-4-18(15-17)27-10-2-9-22-27)26-13-11-25(12-14-26)20-8-7-19(23-24-20)16-5-6-16/h1-4,7-10,15-16H,5-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBBNBGSRZYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 335.40 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring, a phenyl group, and a piperazine moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant anticancer activity. A study reported that derivatives similar to the target compound displayed effective inhibition of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway, has been highlighted as a critical factor in its anticancer efficacy .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. In vitro studies demonstrated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In animal models, these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in edema in carrageenan-induced paw edema models further supports their anti-inflammatory potential .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

- Interaction with Receptors : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially contributing to neuroprotective effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a derivative of the target compound on A549 lung cancer cells. Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM), alongside increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 306.41 g/mol. Its structure features a pyrazole ring, a phenyl group, and a piperazine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. A related compound was shown to enhance cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, with some compounds demonstrating effectiveness against bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Related Studies | Observed Effects |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Enhanced cognitive function | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Efficacy

In a specific study published in a peer-reviewed journal, (3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives similar to the compound . In vivo studies using mouse models indicated that administration led to significant improvements in memory retention and reduced markers of neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease.

Comparación Con Compuestos Similares

Key Observations :

- Pyrazole vs. Triazole : The pyrazole in the target compound may confer better metabolic stability compared to triazole-containing analogs (e.g., w3), which are prone to hepatic enzyme interactions .

- Cyclopropyl Substitution : The cyclopropyl group on pyridazine likely enhances lipophilicity and membrane permeability compared to ethyl/methyl groups in analogs like 931075-56-8 .

- Piperazine Linker : The piperazine moiety facilitates solubility and binding to amine-recognizing targets, a feature shared with w3 but absent in benzimidazole-based compounds .

Pharmacokinetic and Toxicity Profiles

- Solubility : The target compound’s pyridazine and piperazine groups may improve aqueous solubility relative to benzimidazole analogs (e.g., 931075-56-8), which exhibit higher logP values .

- Metabolic Stability : The cyclopropyl group likely reduces CYP450-mediated oxidation, a common issue in triazole- and chloropyrimidine-containing compounds (e.g., w3) .

- Toxicity: Pyridazine derivatives are less associated with genotoxicity compared to chlorinated pyrimidines (e.g., w3), which may form reactive metabolites .

Bioactivity and Target Selectivity

- Kinase Inhibition : The target compound’s pyridazine-piperazine scaffold resembles ATP-competitive kinase inhibitors, whereas w3’s chloropyrimidine is typical of covalent kinase binders .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to w3 (), involving coupling of pre-functionalized phenyl and piperazine intermediates .

- Biological Screening : Analogous compounds in and highlight the importance of heterocyclic diversity in optimizing potency and selectivity, supporting further in vitro testing of the target compound .

- Toxicology Prediction : Data mining approaches () could identify substructural alerts (e.g., pyridazine vs. triazole) to prioritize safer candidates .

Métodos De Preparación

Ring-Closure via Hydrazine Condensation

The pyrazole ring is constructed through cyclocondensation of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90°C, 8–24 h) to yield 3-amino-5-methylpyrazole. Subsequent bromination using bromine in acetic acid introduces bromine at the 5-position, followed by oxidation with potassium permanganate to generate 5-bromo-1H-3-pyrazolecarboxylic acid.

Functionalization of Benzoic Acid

3-Aminobenzoic acid is coupled with preformed pyrazole derivatives via Ullmann-type coupling in the presence of copper catalysts. Alternatively, direct cyclization of 3-(chlorophenyl)malononitrile with hydrazine hydrate in ethanol under basic conditions (K₂CO₃) provides 3-(1H-pyrazol-1-yl)benzoic acid in 75–85% yield.

Key Reaction:

$$

\text{3-Aminobenzoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Cu, EtOH, Δ}} \text{3-(1H-Pyrazol-1-yl)benzoic acid}

$$

Synthesis of 4-(6-Cyclopropylpyridazin-3-yl)piperazine

Pyridazine Ring Formation

6-Cyclopropylpyridazin-3-amine is synthesized via cyclocondensation of cyclopropylacetylene with hydrazine derivatives. A malonic ester synthesis route (Organicum method) involves acylation of diethyl malonate with cyclopropanecarbonyl chloride, followed by cyclization with hydrazine hydrate.

Piperazine Substitution

The 3-amino group on pyridazine is displaced by piperazine under nucleophilic aromatic substitution (SNAr) conditions. Reaction of 6-cyclopropyl-3-chloropyridazine with excess piperazine in dimethyl sulfoxide (DMSO) at 135–140°C for 2–5 hours yields 4-(6-cyclopropylpyridazin-3-yl)piperazine. Elevated pressures (1–10 bar) improve yields to 70–80%.

Key Reaction:

$$

\text{6-Cyclopropyl-3-chloropyridazine} + \text{Piperazine} \xrightarrow{\text{DMSO, 135°C}} \text{4-(6-Cyclopropylpyridazin-3-yl)piperazine}

$$

Methanone Linkage Formation

Acid Chloride Preparation

3-(1H-Pyrazol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane to form the corresponding acid chloride. Catalytic dimethylformamide (DMF) accelerates the reaction, with completion confirmed by IR loss of the -OH stretch at 2500–3300 cm⁻¹.

Coupling with Piperazine Derivative

The acid chloride reacts with 4-(6-cyclopropylpyridazin-3-yl)piperazine in the presence of a base (triethylamine or pyridine) to form the methanone bridge. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) at 0–5°C prevent side reactions, achieving yields of 65–75%.

Key Reaction:

$$

\text{3-(1H-Pyrazol-1-yl)benzoyl chloride} + \text{4-(6-Cyclopropylpyridazin-3-yl)piperazine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

$$

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol or glycol monomethyl ether to remove unreacted starting materials. Differential solubility in ethyl acetate/water mixtures aids in isolating the pure compound.

Chromatographic Methods

Column chromatography using silica gel (70–230 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomeric impurities. Final purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR.

Analytical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₂N₆O |

| Molecular Weight | 422.47 g/mol |

| Melting Point | 255–257°C (decomp.) |

| IR (KBr) | 1651 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) |

| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyrazole), 7.85–7.45 (m, 4H, aromatic), 3.90–3.45 (m, 8H, piperazine) |

Challenges and Optimization

- Regioselectivity in Pyrazole Formation : Use of N-protected hydrazines (e.g., tert-butyl carbazate) directs substitution to the 1-position, minimizing 2H-pyrazole byproducts.

- Piperazine Stability : Reactions under inert atmosphere (N₂/Ar) prevent oxidative degradation of the piperazine ring during high-temperature steps.

- Acid Chloride Reactivity : In situ generation of acid chloride avoids storage-related hydrolysis, improving coupling efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing (3-(1H-pyrazol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone?

- Methodological Answer : Multi-step synthesis is typically required, starting with separate preparation of the pyrazole and pyridazinyl-piperazine fragments. For example:

- Step 1 : Synthesize the pyrazole-phenyl intermediate via Suzuki-Miyaura coupling between 1H-pyrazole-1-boronic acid and a bromophenyl precursor .

- Step 2 : Prepare the 6-cyclopropylpyridazin-3-yl-piperazine moiety via nucleophilic aromatic substitution (e.g., cyclopropane introduction using Cu-catalyzed cross-coupling) .

- Step 3 : Couple the two fragments via amide bond formation using carbodiimide reagents (e.g., DCC or EDCI) under inert conditions .

- Key Optimization : Monitor reaction progress via TLC and HPLC, and characterize intermediates using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in this compound be resolved during characterization?

- Methodological Answer : Combine spectroscopic and computational methods:

- X-ray Crystallography : Resolve absolute configuration and confirm bond angles/lengths (e.g., typical C-N bond lengths ~1.34 Å in pyrazole rings) .

- DFT Calculations : Predict optimized geometries and compare with experimental NMR/IR data to validate substituent positioning .

- 2D NMR (COSY, NOESY) : Assign proton-proton correlations to distinguish between regioisomers or rotational conformers .

Q. What pharmacophores in this compound are critical for target interaction?

- Methodological Answer : Identify key pharmacophores via molecular docking and bioassay-guided analysis:

- Pyrazole Ring : Acts as a hydrogen-bond acceptor; mutagenesis studies suggest its removal reduces binding affinity by >50% in similar compounds .

- Piperazine-Pyridazinyl Group : Enhances solubility and serves as a flexible linker for receptor engagement (e.g., serotonin receptor analogs) .

- Cyclopropane Moiety : Stabilizes the pyridazine ring conformation, as shown in thermal stability assays (TGA/DSC data) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral chromatography or asymmetric synthesis:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases; resolution factors (R > 1.5) require optimization of column temperature and flow rate .

- Asymmetric Catalysis : Apply palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce enantioselectivity during pyridazine functionalization .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration post-synthesis .

Q. What experimental designs address discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer : Conduct systematic pharmacokinetic-pharmacodynamic (PK/PD) studies:

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation of cyclopropane) that may reduce efficacy .

- Plasma Protein Binding Assays : Measure unbound fraction via equilibrium dialysis; >95% binding in similar compounds correlates with reduced in vivo activity .

- Dose-Response Modeling : Apply Hill equation analysis to reconcile IC values from cell-based assays with ED in animal models .

Q. How can kinetic solubility and permeability be optimized for CNS targeting?

- Methodological Answer : Modify physicochemical properties via structural analogs:

- Shake-Flask Solubility : Test pH-dependent solubility (e.g., cyclopropane substitution improves aqueous solubility from <10 µM to >100 µM at pH 7.4) .

- PAMPA Assays : Introduce polar groups (e.g., -OH or -OCH) on the phenyl ring to enhance blood-brain barrier permeability (logP <3.5 ideal) .

- Salt Formation : Use hydrochloride or mesylate salts to improve crystallinity and bioavailability .

Q. How should contradictory bioactivity data across assays be analyzed?

- Methodological Answer : Apply statistical and orthogonal validation:

- Z’-Factor Analysis : Confirm assay robustness (Z’ >0.5) to rule out false positives/negatives in high-throughput screens .

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) against functional assays (e.g., cAMP accumulation) to confirm mechanism .

- Multivariate Regression : Corrogate structural descriptors (e.g., logD, PSA) with activity trends to identify confounding variables .

Q. What strategies mitigate off-target effects in kinase profiling?

- Methodological Answer : Use selectivity screening and structural modeling:

- Kinase Panel Screening : Test against >100 kinases (e.g., DiscoverX KINOMEscan) to identify off-target inhibition (e.g., GSK3β or JAK2 in piperazine-containing analogs) .

- Crystal Structure Analysis : Identify ATP-binding site interactions; introduce steric hindrance (e.g., methyl groups) to reduce affinity for non-target kinases .

- Proteomic Profiling : Combine SILAC with affinity pulldowns to detect non-kinase targets (e.g., tubulin or heat shock proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.